molecular formula C16H18N2OS B5727691 1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea

1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea

Cat. No.: B5727691
M. Wt: 286.4 g/mol
InChI Key: WZLXFIBSGWOWNA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea typically involves the reaction of 3-methoxyaniline with phenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Methoxyaniline+Phenethyl isothiocyanateThis compound\text{3-Methoxyaniline} + \text{Phenethyl isothiocyanate} \rightarrow \text{this compound} 3-Methoxyaniline+Phenethyl isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-phenylthiourea
  • 1-(2-Methoxyphenyl)-3-(2-phenylethyl)thiourea
  • 1-(3-Methoxyphenyl)-3-(2-methylphenyl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea is unique due to the presence of both a methoxy group and a phenylethyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLXFIBSGWOWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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